Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl-
Description
Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring attached to an ethanamine group, with additional phenylmethyl and propenyl substituents
Properties
CAS No. |
210347-81-2 |
|---|---|
Molecular Formula |
C18H21N |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
N-benzyl-N-(2-phenylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C18H21N/c1-2-14-19(16-18-11-7-4-8-12-18)15-13-17-9-5-3-6-10-17/h2-12H,1,13-16H2 |
InChI Key |
HVVWHGMHQOQNDA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- involves the reductive amination of benzaldehyde with phenethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation: Another method involves the alkylation of phenethylamine with benzyl chloride and allyl bromide under basic conditions, typically using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between aromatic amines and biological macromolecules.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
Molecular Targets and Pathways: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- exerts its effects by interacting with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate specific enzymes, altering metabolic pathways and influencing physiological responses.
Comparison with Similar Compounds
Phenethylamine: A simpler aromatic amine with a similar structure but lacking the phenylmethyl and propenyl substituents.
Benzylamine: Contains a benzyl group attached to an amine but lacks the propenyl group.
Amphetamine: A stimulant with a similar core structure but different substituents, leading to distinct pharmacological effects.
Uniqueness: Benzeneethanamine, N-(phenylmethyl)-N-2-propenyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
